An In-depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
An In-depth Technical Guide to tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Summary: tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound utilized primarily as a reagent and intermediate in organic synthesis. Its structure features a saturated pyridazine ring system with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This Boc group imparts stability under various reaction conditions, yet can be readily removed under acidic conditions, making it a valuable building block in the synthesis of more complex molecules. This guide summarizes the known chemical and physical properties of this compound and outlines general experimental approaches based on established chemical principles.
Core Chemical Properties and Data
The following tables provide a summary of the key physical and identifying properties for tert-butyl tetrahydropyridazine-1(2H)-carboxylate.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 154972-37-9 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | tert-butyl tetrahydro-1(2H)-pyridazinecarboxylate |
| InChI Key | BPIRWUNWELABQK-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 71-72 °C | [1] |
| Boiling Point | 236.5 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 96.9 ± 22.6 °C | [1] |
Synthetic Pathways and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of tert-butyl tetrahydropyridazine-1(2H)-carboxylate are not extensively documented in publicly available literature, its structure suggests a logical synthetic route involving two key steps: the reduction of a pyridazine precursor and the subsequent protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
General Synthetic Workflow
The synthesis can be envisioned via two primary routes, differing in the sequence of reduction and protection.
Caption: General Synthetic Routes to the Target Compound.
Experimental Protocol: N-Boc Protection (General Procedure)
This protocol describes a general method for the N-Boc protection of a secondary amine, which would be applicable to the tetrahydropyridazine intermediate.
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Dissolution: Dissolve the amine substrate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, ~1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature.
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Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-1.2 equivalents) in the same solvent to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.
Chemical Reactivity and Applications
As a synthetic intermediate, tert-butyl tetrahydropyridazine-1(2H)-carboxylate serves as a scaffold for building more complex molecular architectures. The Boc-protected nitrogen is unreactive under many conditions, allowing for chemical modifications at other positions of the molecule. The second nitrogen atom (N-2) remains a nucleophilic site and can participate in various reactions such as alkylation or acylation.
Caption: Role as a Versatile Synthetic Intermediate.
This compound is particularly useful in medicinal chemistry and drug discovery for creating libraries of compounds based on the tetrahydropyridazine core. It has been noted for its use in esterification reactions and cyclic nucleophilic additions.[1]
Spectroscopic Data
Detailed, experimentally-derived NMR and mass spectra for tert-butyl tetrahydropyridazine-1(2H)-carboxylate are not widely published. However, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the saturated pyridazine ring would appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm).
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¹³C NMR: The spectrum would feature a quaternary carbon signal for the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbons of the tetrahydropyridazine ring would appear in the 40-60 ppm range. The carbonyl carbon of the carbamate would be observed further downfield, typically in the 154-156 ppm region.
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Mass Spectrometry: In an EI mass spectrum, a characteristic fragmentation would be the loss of a tert-butyl group ([M-57]) or isobutylene ([M-56]). The molecular ion peak (m/z = 186.25) may also be observed.
Safety and Handling
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Hazards: May cause irritation to the skin, eyes, and respiratory tract.[1]
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Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid direct contact with skin and eyes.[1]
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Storage: Store in a cool, dry place away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]
Biological Activity
Currently, there is no specific information available in the public domain regarding the biological activities or signaling pathways associated with tert-butyl tetrahydropyridazine-1(2H)-carboxylate itself. Its primary role is documented as a building block for the synthesis of potentially biologically active compounds. Further research would be required to elucidate any intrinsic pharmacological properties of this molecule.
